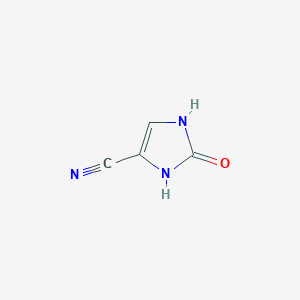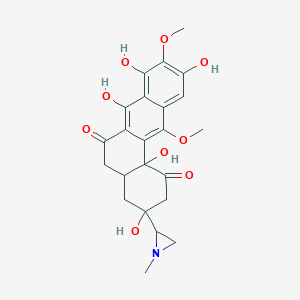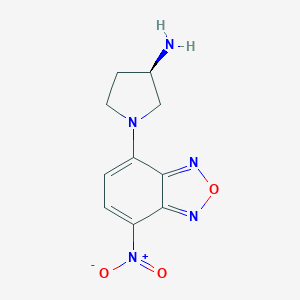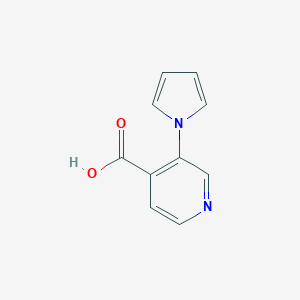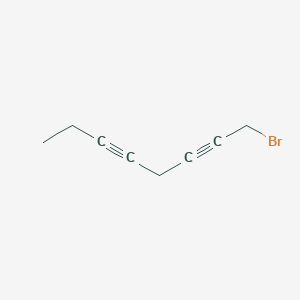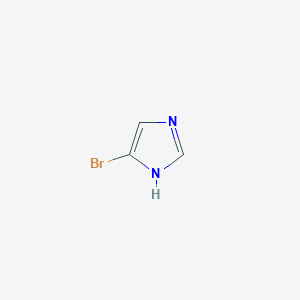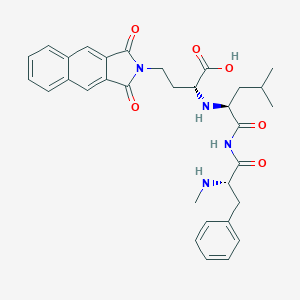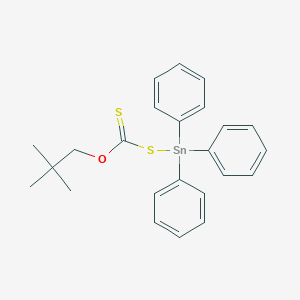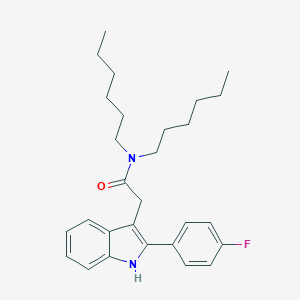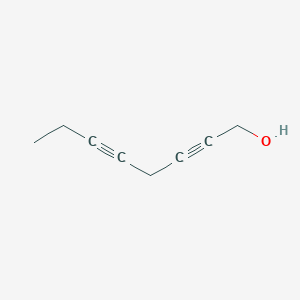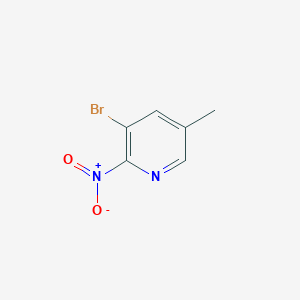
3-Bromo-5-methyl-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methyl-2-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O2 . It has an average mass of 217.020 Da and a monoisotopic mass of 215.953430 Da .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 3-Bromo-5-methyl-2-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methyl-2-nitropyridine consists of a pyridine ring substituted with a bromo group, a methyl group, and a nitro group . The compound has a density of 1.7±0.1 g/cm3 and a molar refractivity of 43.4±0.3 cm3 .Chemical Reactions Analysis
The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
3-Bromo-5-methyl-2-nitropyridine has a boiling point of 270.6±35.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 48.8±3.0 kJ/mol . The compound has a flash point of 117.4±25.9 °C and an index of refraction of 1.600 .Aplicaciones Científicas De Investigación
Synthesis and Transformation
3-Bromo-5-methyl-2-nitropyridine serves as a pivotal compound in the synthesis of various pharmaceutical and agrochemical products. Its transformation into other derivatives through processes such as oxidation, arylamination, and cross-coupling reactions underscores its versatility. For instance, hydrogen peroxide oxidation has been utilized to prepare 5-Bromo-2-nitropyridine from its corresponding amine, demonstrating the potential for large-scale production with enhanced safety and reproducibility (Agosti et al., 2017). Similarly, arylamination of 3-nitropyridine, a related compound, leads to the formation of 2-arylamino-5-nitropyridines, indicating the compound's reactivity and utility in synthesizing complex molecules (Borovlev et al., 2018).
Molecular and Spectroscopic Analysis
The compound's molecular structure and properties have been extensively studied through techniques such as vibrational spectroscopy, quantum chemical calculations, and molecular dynamics simulations. These analyses provide insights into the compound's stability, electronic properties, and reactivity. For example, computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a closely related derivative, have elucidated its molecular electrostatic potential, vibrational spectra, and interaction with biological targets, highlighting its potential in drug discovery (Arulaabaranam et al., 2021).
Nucleophilic Functionalization
The compound's chemistry is further enriched through nucleophilic functionalization, which opens avenues for the synthesis of novel fluorescent molecules and potential pharmacological agents. This approach has led to the development of new molecules with significant photophysical properties, illustrating the compound's role in creating materials with specific optical characteristics (Nikol'skiy et al., 2022).
Chemical Safety and Toxicity Studies
Although not directly related to 3-Bromo-5-methyl-2-nitropyridine, studies on related nitropyridine compounds emphasize the importance of understanding the chemical safety and potential toxicity of these substances. For example, cases of poisoning from related compounds necessitate careful handling and awareness of their toxicological profiles to ensure safety in their use and development (Shi et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-methyl-2-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROVGPWCJKUPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565604 |
Source


|
| Record name | 3-Bromo-5-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-2-nitropyridine | |
CAS RN |
155790-02-6 |
Source


|
| Record name | 3-Bromo-5-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

